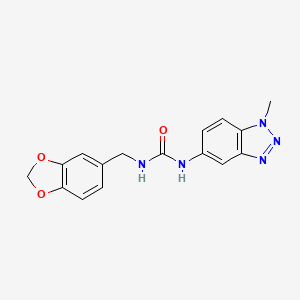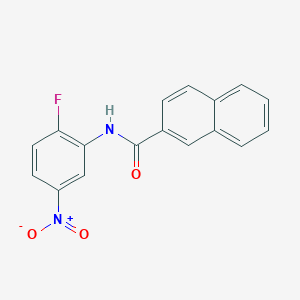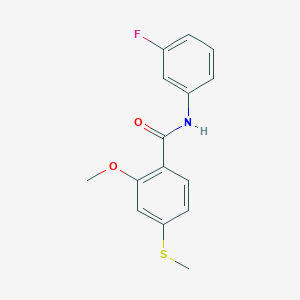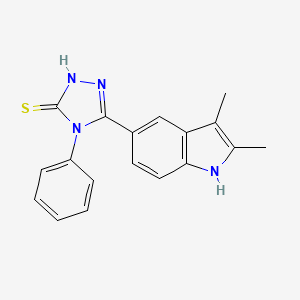
3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide is a chemical compound that has been widely researched for its potential applications in the field of medicinal chemistry. This compound is also known as CF3 and is a member of the acrylamide family. Its unique chemical structure has made it a subject of interest for researchers looking to develop new drugs and treatments for a variety of diseases.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition can lead to a variety of biochemical and physiological effects, including the suppression of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide are diverse and depend on the specific disease or condition being treated. Some of the most notable effects include the inhibition of tumor growth and the reduction of inflammation in the body. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide in lab experiments is its versatility. This compound can be used in a variety of assays and experiments to study the mechanisms of disease and test potential therapeutic agents. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments and require specialized handling procedures.
未来方向
There are many potential future directions for research on 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide. Some of the most promising areas of investigation include the development of new therapeutic agents based on this compound, the study of its mechanisms of action in various diseases, and the exploration of its potential as a tool for drug discovery. Additionally, researchers may seek to optimize the synthesis of this compound and develop new methods for its production.
合成方法
The synthesis of 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide is a complex process that requires specialized knowledge and equipment. One of the most common methods for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between 4-chloroaniline and 4-fluorobenzyl bromide. This reaction produces an intermediate product that is then converted to 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide through a series of additional steps.
科学研究应用
The scientific research application of 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide is primarily focused on its potential as a therapeutic agent. This compound has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Researchers are also investigating its potential as a tool for studying the mechanisms of disease and developing new treatments.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-12-4-1-11(2-5-12)3-10-15(19)18-14-8-6-13(17)7-9-14/h1-10H,(H,18,19)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXVLFJLZIBVCU-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)
![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5821922.png)


![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)

![ethyl 4-[(2,3-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5821990.png)

![N-(4-chlorophenyl)-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5822003.png)
![3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5822013.png)
